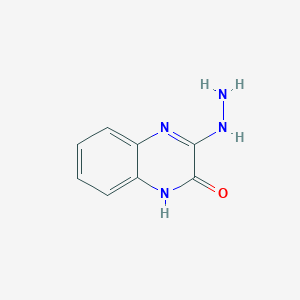

3-Hydrazinoquinoxalin-2-ol

説明

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Organic Synthesis

Nitrogen-containing heterocycles are fundamental building blocks in the fields of medicinal chemistry and organic synthesis. openmedicinalchemistryjournal.comijnrd.org Their structural diversity and ability to interact with biological targets have made them a cornerstone of drug discovery. openmedicinalchemistryjournal.comnih.gov In fact, over 75% of FDA-approved drugs contain nitrogen-based heterocyclic moieties. nih.gov This prevalence is attributed to the nitrogen atom's capacity to form hydrogen bonds with biological molecules, a key factor in the efficacy of many pharmaceuticals. nih.govrsc.org These compounds are not only integral to pharmaceuticals but also find widespread use as agrochemicals, dyes, and polymers. openmedicinalchemistryjournal.commsesupplies.com The ongoing research into nitrogen heterocycles continues to yield novel compounds with a wide array of biological activities, highlighting their sustained importance in developing new therapeutic agents. ijnrd.orgnih.gov

Overview of Quinoxaline (B1680401) Scaffolds in Drug Discovery and Development

Among the vast family of nitrogen-containing heterocycles, the quinoxaline scaffold, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, has garnered significant attention in drug discovery. semanticscholar.orgencyclopedia.pub Quinoxaline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comwisdomlib.org This versatility has established them as "privileged structures" in medicinal chemistry, meaning they can bind to multiple biological targets with high affinity. researchgate.net The quinoxaline core can be readily functionalized, allowing chemists to fine-tune the molecule's properties to enhance its therapeutic efficacy and specificity. researchgate.netrsc.org Several quinoxaline-based drugs have reached the market, including the antiviral agents Glecaprevir and Voxilaprevir, underscoring the clinical relevance of this scaffold. researchgate.netrsc.org

Historical Context of Quinoxaline Derivative Research and Relevant Academic Discoveries

The history of quinoxaline chemistry dates back to 1884, with the first synthesis of a quinoxaline derivative through the condensation of o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. encyclopedia.pub This foundational reaction paved the way for the exploration of this class of compounds. While naturally occurring quinoxalines like echinomycin (B1671085) and triostin-A are rare, their discovery and potent biological activities spurred further research into synthetic derivatives. ijpsjournal.com Over the decades, significant advancements have been made in the synthesis of quinoxalines, including the development of more efficient and environmentally friendly methods. ijpsjournal.com Research has revealed the potential of quinoxaline derivatives in various therapeutic areas, from infectious diseases to oncology, with numerous studies focusing on their structure-activity relationships to optimize their pharmacological profiles. nih.govbenthamdirect.com

Rationale for Focusing on 3-Hydrazinoquinoxalin-2-ol within Quinoxaline Research

Within the broad landscape of quinoxaline research, this compound stands out as a particularly valuable and versatile intermediate. Its structure, featuring both a hydrazino group and a hydroxyl group on the quinoxaline core, provides multiple reactive sites for further chemical modification. This makes it an ideal building block for the synthesis of a wide range of fused quinoxaline derivatives, such as triazoloquinoxalines and imidazoquinoxalines, which are themselves of great interest for their potential biological activities. The compound serves as a crucial starting material for creating libraries of novel quinoxaline derivatives for screening in drug discovery programs. Recent studies have also begun to explore the intrinsic biological properties of this compound and its simple derivatives, revealing potential antimicrobial and other therapeutic activities. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-hydrazinyl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-12-7-8(13)11-6-4-2-1-3-5(6)10-7/h1-4H,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKUCGPQWNWDBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Hydrazinoquinoxalin 2 Ol and Its Derivatives

Precursor Synthesis Strategies for the Quinoxalin-2-one Core

The foundational step in producing 3-Hydrazinoquinoxalin-2-ol is the synthesis of the quinoxalin-2-one core. A key intermediate in this process is 1,4-Dihydrquinoxaline-2,3-dione.

A prevalent and efficient method for synthesizing 1,4-Dihydrquinoxaline-2,3-dione involves the condensation reaction between an o-phenylenediamine (B120857) and oxalic acid. ias.ac.inorientjchem.org One common procedure requires dissolving o-phenylenediamine and oxalic acid in 4N HCl and boiling the solution for approximately 15-20 minutes. orientjchem.orgrasayanjournal.co.injetir.org In a specific example, a solution of oxalic acid dihydrate in water is heated to 100°C, followed by the addition of concentrated HCl and o-phenylenediamine, maintaining the temperature for 20 minutes. rasayanjournal.co.injetir.org The mixture is then cooled, often with ice, to precipitate the product, which can be washed with water and recrystallized. rasayanjournal.co.injetir.org This method is reported to produce a high yield of 98%. rasayanjournal.co.in

A greener, solvent-free alternative involves the simple grinding of substituted o-phenylene diamine and oxalic acid at room temperature, which also results in good yields. ias.ac.in This one-pot reaction highlights high atom economy and simplicity. ias.ac.in The resulting 1,4-Dihydrquinoxaline-2,3-dione serves as a direct precursor for the target molecule.

Table 1: Synthesis of 1,4-Dihydrquinoxaline-2,3-dione

| Reactants | Conditions | Yield | Source |

|---|---|---|---|

| o-Phenylenediamine, Oxalic Acid | 4N HCl, boil for 15 min | ~75% (3g from 5.5g o-phenylenediamine) | orientjchem.org |

| o-Phenylenediamine, Oxalic Acid Dihydrate | Water, conc. HCl, 100°C, 20 min | 98% | rasayanjournal.co.in |

| Substituted o-phenylenediamine, Oxalic Acid | Solvent-free grinding, room temp. | Good | ias.ac.in |

Beyond the dione (B5365651) intermediate, various other strategies exist for constructing the quinoxalin-2(1H)-one skeleton. These methods offer access to a wider range of substituted precursors. organic-chemistry.org One approach involves the cyclization of N-protected o-phenylenediamines with carbonyl compounds, such as glyoxylic acid, in the presence of trifluoroacetic acid at room temperature. organic-chemistry.orgrsc.org

Another innovative method is the visible-light-driven divergent transformation of existing quinoxalin-2(1H)-ones, using H₂O₂ as a green oxidant to produce derivatives like quinoxaline-2,3(1H,4H)-diones. rsc.org Furthermore, quinoxalin-2(1H)-ones can be synthesized from 3-hydroxyindolin-2-one (B1221191) derivatives through a trifluoroacetic acid-mediated azidation, followed by ring-expansion. researchgate.net Catalyst-free reactions between α-keto acids and benzene-1,2-diamines in water also provide an efficient route to quinoxalinones. organic-chemistry.org These alternative pathways expand the synthetic toolkit for accessing diverse quinoxalinone precursors.

Synthesis of 1,4-Dihydrquinoxaline-2,3-dione as a Key Intermediate

Hydrazinolysis Reactions for the Introduction of the Hydrazino Moiety

The critical step in forming the title compound is the introduction of the hydrazino group onto the quinoxalin-2-one core, a reaction known as hydrazinolysis.

The most direct synthesis of 3-Hydrazinoquinoxalin-2(1H)-one involves the reaction of 1,4-Dihydrquinoxaline-2,3-dione with hydrazine (B178648). orientjchem.orgrasayanjournal.co.in A typical procedure involves refluxing a mixture of 1,4-Dihydrquinoxaline-2,3-dione with hydrazine hydrate (B1144303) in a solvent like ethanol (B145695) or a water/ethanol mixture for several hours. orientjchem.orgrasayanjournal.co.in For instance, a mixture of the dione, a large excess of 99.9% hydrazine hydrate, and water is heated under reflux for 2 hours. rasayanjournal.co.in Upon cooling, the yellow, needle-like product precipitates and can be collected by filtration and recrystallized from a solvent like 2-butanol. rasayanjournal.co.in

An alternative precursor for hydrazinolysis is a halo-substituted quinoxalinone, such as 2,3-dichloroquinoxaline (B139996). bu.edu.egekb.eg The reaction of 2,3-dichloroquinoxaline with hydrazine hydrate leads to the formation of 2-chloro-3-hydrazinoquinoxaline. ekb.eg This intermediate can then be further reacted or hydrolyzed to the desired this compound.

Optimizing reaction conditions is crucial for maximizing the yield and purity of 3-Hydrazinoquinoxalin-2(1H)-one. Key parameters include the choice of solvent, reaction time, and stoichiometry.

In the hydrazinolysis of 1,4-Dihydrquinoxaline-2,3-dione, using an aqueous solution of hydrazine hydrate and refluxing for 2 hours has been shown to produce an 84% yield. rasayanjournal.co.in Another reported method involves heating the dione with hydrazine hydrate in ethanol for 2 hours. orientjchem.org The use of microwave irradiation can dramatically reduce reaction times from hours to minutes while maintaining high yields, offering a more energy-efficient alternative to conventional heating.

Table 2: Hydrazinolysis for 3-Hydrazinoquinoxalin-2(1H)-one Formation

| Starting Material | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| 1,4-Dihydrquinoxaline-2,3-dione | Hydrazine hydrate (99.9%), water | Reflux, 2 hours | 84% | rasayanjournal.co.in |

| 1,4-Dihydrquinoxaline-2,3-dione | Hydrazine hydrate, ethanol | Reflux, 2 hours | Not specified | orientjchem.org |

| 2,3-Dichloroquinoxaline | Hydrazine hydrate | Not specified | Not specified | ekb.eg |

Optimized Procedures for 3-Hydrazinoquinoxalin-2(1H)-one Formation

Derivatization Strategies for this compound

This compound is a valuable intermediate for synthesizing a variety of more complex heterocyclic compounds. The reactive hydrazino group is the primary site for derivatization.

A common strategy is the condensation of the hydrazino group with various aldehydes and ketones to form Schiff bases (hydrazones). For example, 3-Hydrazinoquinoxalin-2(1H)-one reacts with 2-hydroxy-3-formyl quinoline (B57606) in refluxing ethanol to produce the corresponding Schiff base. rasayanjournal.co.in Similarly, it can be condensed with substituted 3-acetylcoumarins under both conventional heating and microwave irradiation to yield hydrazone derivatives. scialert.net Microwave-assisted synthesis, in this case, was reported to give higher yields in shorter reaction times. scialert.net

Condensation Reactions for Schiff Base and Hydrazone Formation

The hydrazino group (-NHNH2) in this compound is a potent nucleophile, making it highly reactive toward electrophilic carbonyl carbons in aldehydes and ketones. This reactivity is the basis for the formation of Schiff bases and hydrazones, which are classes of compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group). These condensation reactions typically involve the elimination of a water molecule and are often catalyzed by acid.

Synthesis of Schiff Bases from this compound

Schiff bases are synthesized through the condensation of a primary amine with a carbonyl compound. In the context of this compound, the terminal amino group of the hydrazine moiety acts as the primary amine. The reaction with various aldehydes, particularly those with hydroxyl groups, leads to the formation of multidentate ligands.

A notable example is the synthesis of 3-{(2E)-2-[(2-hydroxyquinolin-3-yl)methylidene]hydrazinyl}quinoxalin-2-ol (QZOH). This Schiff base is prepared by the condensation of this compound with 2-hydroxy-3-formyl quinoline. The reaction is typically carried out in ethanol under reflux conditions for several hours, with the pH adjusted to a weakly acidic range (5.5-6.0) using acetic acid to facilitate the reaction. reddit.com The resulting Schiff base, QZOH, is a multidentate ligand capable of coordinating with metal ions. reddit.com Similarly, reaction with 2-mercapto-3-formyl quinoline yields the corresponding Schiff base, 3-{(2E)-2-[(2-sulfanyl quinolin-3-yl)methylidene]hydrazinyl}quinoxalin-2-ol (QZSH). reddit.com

These Schiff bases are of significant interest in coordination chemistry, as they can form stable complexes with various transition metals like Co(II), Ni(II), Cu(II), and Zn(II). reddit.com The synthesis generally involves refluxing the Schiff base with the respective metal(II) chloride in an ethanolic solution. reddit.com

Table 1: Synthesis of Schiff Bases from this compound

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Hydrazinoquinoxalin-2(1H)-one | 2-Hydroxy-3-formyl Quinoline | Ethanol, reflux, 6h, pH 5.5-6.0 | 3-{(2E)-2-[(2-hydroxyquinolin-3-yl)methylidene]hydrazinyl}quinoxalin-2-ol (QZOH) | reddit.com |

| 3-Hydrazinoquinoxalin-2(1H)-one | 2-Mercapto-3-formyl Quinoline | Ethanol, reflux | 3-{(2E)-2-[(2-sulfanyl quinolin-3-yl)methylidene]hydrazinyl}quinoxalin-2-ol (QZSH) | reddit.com |

Synthesis of Hydrazone Derivatives via Reaction with Carbonyl Compounds

The reaction of this compound with a broader range of aldehydes and ketones results in the formation of hydrazone derivatives. These reactions are fundamental in synthetic organic chemistry and are widely employed to create a diverse library of quinoxaline-based compounds. nuph.edu.ua The general mechanism involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration. nuph.edu.uaresearchgate.net

The synthesis can be performed using conventional heating methods, often under reflux in a suitable solvent like ethanol. libretexts.org For instance, refluxing 3-hydrazinoquinoxalin-2-one with aromatic aldehydes, such as 2,4-dichlorobenzaldehyde (B42875) or 4-methoxybenzaldehyde, in ethanol for five hours yields the corresponding 3-[N'-(substituted-benzylidene)-hydrazino]-1H-quinoxalin-2-one derivatives with high yields (89-96%).

Alternatively, microwave-assisted synthesis has emerged as a more efficient method. libretexts.org This technique often leads to higher yields in significantly shorter reaction times compared to conventional heating. libretexts.org A comparative study on the synthesis of quinoxalin-2(1H)-one-3-hydrazone derivatives from the condensation of 3-hydrazinoquinoxalin-2(1H)-one with various ketones demonstrated that microwave irradiation reduced reaction times from hours to minutes and consistently provided higher product yields. libretexts.org

A variety of carbonyl compounds have been used to generate diverse hydrazone derivatives, including:

Acyclic and Cyclic Ketones: Reactions with acetone, 2-butanone, and other ketones proceed efficiently under both conventional and microwave conditions. libretexts.org

Substituted Acetylcoumarins: Condensation with 3-acetylcoumarin (B160212) and its 6-substituted derivatives (e.g., 6-Br, 6-Cl, 6-CH3) yields a series of 3-{2-[1-(6-substituted-2-oxo-2H-chromen-3-yl)ethylidene] hydrazinyl} quinoxalin-2(1H)-one derivatives.

β-Ketoesters and β-Diketones: Reactions with ethyl acetoacetate (B1235776) and acetylacetone (B45752) yield 2-quinoxalinylhydrazonobutanoates and 2-quinoxalinylhydrazono-2-pentanones, respectively. These products serve as intermediates for further cyclization reactions.

Table 2: Comparison of Conventional vs. Microwave Synthesis of Hydrazones

| Carbonyl Compound | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Acetone | Conventional | 3 h | 75.3 | libretexts.org |

| Acetone | Microwave | 3.5 min | 90.1 | libretexts.org |

| 3-Pentanone | Conventional | 3 h | 70.5 | libretexts.org |

| 3-Pentanone | Microwave | 4.0 min | 88.7 | libretexts.org |

| 2-Butanone | Conventional | 3 h | 72.4 | libretexts.org |

| 2-Butanone | Microwave | 4.0 min | 89.2 | libretexts.org |

| 3-Acetylcoumarin | Conventional | 4-5 h | 70-82 | |

| 3-Acetylcoumarin | Microwave | 3-5 min | 89-94 |

Cyclization Reactions to Form Fused Quinoxaline (B1680401) Ring Systems

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, where an additional heterocyclic ring is annulated onto the quinoxaline core. The hydrazine moiety provides the necessary nitrogen atoms and reactivity to build rings such as triazoles, imidazoles, and tetrazoles.

Formation of Triazoloquinoxaline Systems

The fusion of a 1,2,4-triazole (B32235) ring to the quinoxaline nucleus results in the formation of libretexts.orgtriazolo[4,3-a]quinoxaline systems. These are commonly synthesized by reacting 3-hydrazinoquinoxaline derivatives with reagents containing a single carbon atom that can undergo cyclization with the two nitrogen atoms of the hydrazine group.

Common synthetic strategies include:

Reaction with Orthoesters: The reaction of a 3-hydrazino-quinoxaline derivative with triethyl orthoformate is a preferred method for creating the triazolo-quinoxaline ring, specifically yielding a hydrogen at the C1 position of the triazole ring. The reaction is believed to proceed through an iminoether intermediate which then undergoes ring closure with the elimination of an ethanol molecule.

Reaction with Isothiocyanates: A one-pot reaction involving the addition of a 3-hydrazino-quinoxaline to allyl or phenyl isothiocyanate in refluxing dry pyridine (B92270) can produce 1-amino- libretexts.orgtriazolo[4,3-a]quinoxaline derivatives.

Reaction with Chloroacetyl Chloride: 3-Hydrazinoquinoxalines react with chloroacetyl chloride to afford 1-chloromethyl libretexts.orgtriazolo[4,3-a]quinoxalines.

These fused systems are of interest for their potential biological activities.

Formation of Imidazoquinoxaline Systems

Imidazo[1,2-a]quinoxalines can be formed from tetrazolo[1,5-a]quinoxalines, which are themselves derived from quinoxaline precursors. The reaction of tetrazoloquinoxalines with alkynes, catalyzed by copper (a CuAAC or 'click' reaction), can lead to the expected 1,2,3-triazoloquinoxalines. However, a competing reaction involving denitrogenative annulation (loss of N2) can occur, leading to the formation of imidazo[1,2-a]quinoxaline (B3349733) derivatives.

The outcome of the reaction—whether it yields the triazole or the imidazole (B134444) product—is dependent on factors such as the substituents on the quinoxaline ring and the concentration of the alkyne. This provides a synthetic pathway to imidazoquinoxalines that is mechanistically linked to the formation of triazoloquinoxalines.

Formation of Tetrazoloquinoxaline Systems

The tetrazolo[1,5-a]quinoxaline (B8696438) ring system is characterized by the fusion of a tetrazole ring to the quinoxaline core. This structure is in a ring-chain tautomeric equilibrium with the 2-azidoquinoxaline (B6189031) form. The synthesis of this system can be achieved from this compound through diazotization.

The reaction of a hydrazine, such as this compound, with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a mineral acid, leads to the formation of an azide (B81097) derivative (in this case, 3-azidoquinoxalin-2-one). reddit.com This azide intermediate can then undergo intramolecular cyclization to form the fused tetrazole ring, yielding tetrazolo[1,5-a]quinoxalin-4-ol. This transformation is a standard method for converting hydrazines into azides and subsequently into fused tetrazoles.

Formation of Piperazinoquinoxaline Systems

The fusion of a piperazine (B1678402) ring to the quinoxaline scaffold represents a significant synthetic modification, leading to compounds with distinct chemical properties. The reaction of 2,3-dichloroquinoxaline with ethylenediamine (B42938) in acetic acid, when refluxed for several hours, yields piperazinoquinoxaline derivatives. ptfarm.pl This process involves the initial substitution of one chlorine atom, followed by an intramolecular cyclization to form the fused piperazine ring system. The resulting products are typically high-melting, colored powders. ptfarm.pl

For instance, the reaction of 6-bromo-2,3-dichloroquinoxaline (B20724) with ethylenediamine results in the formation of a gray powder with a melting point over 300°C. ptfarm.pl The structure of these compounds can be confirmed through various spectroscopic methods, including IR and NMR spectroscopy, which would show characteristic peaks for the aliphatic protons of the piperazine ring and the aromatic protons of the quinoxaline system. ptfarm.pl

Metal Complexation of this compound Derivatives

The hydrazino group in this compound serves as a versatile ligation site for the formation of metal complexes. This is often achieved through the synthesis of Schiff bases, which are then used to coordinate with various transition metal ions. rasayanjournal.co.innih.govbohrium.com

Synthesis of Transition Metal Complexes with Schiff Bases Derived from this compound

The synthesis of Schiff bases involves the condensation reaction of this compound with an appropriate aldehyde or ketone. For example, reacting 3-hydrazinoquinoxalin-2(1H)-one with 2-hydroxy-3-formyl quinoline in ethanol under reflux yields the corresponding Schiff base. rasayanjournal.co.in This ligand can then be used to form complexes with various transition metal(II) chlorides, such as Co(II), Ni(II), Cu(II), and Zn(II). rasayanjournal.co.innih.gov The complexation is typically carried out by refluxing a hot ethanolic solution of the metal salt with the Schiff base. rasayanjournal.co.in The resulting metal complexes often precipitate out of the solution and can be collected by filtration. rasayanjournal.co.in These complexes are generally colored, stable, and insoluble in common organic solvents but soluble in polar aprotic solvents like DMF and DMSO. rasayanjournal.co.in

The general synthetic route can be summarized as follows:

Synthesis of the Schiff base: this compound + Aldehyde/Ketone → Schiff Base + H₂O

Synthesis of the metal complex: 2 Schiff Base + MCl₂ → [M(Schiff Base)₂]Cl₂

These Schiff base ligands typically act as deprotonated tridentate ligands in the complexation reaction. nih.gov

Characterization of Metal Complexes

The synthesized metal complexes are characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which helps in confirming the empirical formula of the complex. rasayanjournal.co.in

Molar Conductance Measurements: The molar conductivity of the complexes in a solvent like DMF can indicate whether they are electrolytic or non-electrolytic in nature. Low molar conductance values suggest that the complexes are non-electrolytes. researchgate.net

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectra are crucial for identifying the coordination sites of the ligand. A shift in the frequency of the C=N (azomethine) and other characteristic bands of the ligand upon complexation indicates the involvement of these groups in bonding with the metal ion. jmchemsci.com

Electronic (UV-Vis) Spectroscopy: The electronic spectra provide information about the geometry of the metal complexes. The positions of the d-d transition bands can help in assigning an octahedral, tetrahedral, or square planar geometry to the complex. rasayanjournal.co.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H-NMR and ¹³C-NMR spectroscopy can provide detailed structural information. The disappearance of the proton signal of the coordinating group (e.g., -OH) in the ligand's spectrum upon complexation confirms its deprotonation and involvement in bonding. jmchemsci.com

Mass Spectrometry: This technique helps in determining the molecular weight of the complexes, further confirming their proposed formula. uobaghdad.edu.iq

Magnetic Susceptibility Measurements: The magnetic moment of the complexes, determined from magnetic susceptibility measurements, provides insight into the geometry and the number of unpaired electrons in the metal ion. For example, Co(II) complexes with magnetic moments in the range of 4.80-5.02 B.M. and Ni(II) complexes with moments of 3.20-3.28 B.M. are indicative of an octahedral geometry. rasayanjournal.co.in

| Complex | Color | Yield (%) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) | Geometry |

|---|---|---|---|---|---|

| [Co(QZOH)₂] | Dark Brown | 68 | 10.5 | 4.80 | Octahedral |

| [Ni(QZOH)₂] | Greenish Yellow | 70 | 12.3 | 3.20 | Octahedral |

| [Cu(QZOH)₂] | Dark Green | 73 | 11.8 | 1.77 | Octahedral |

| [Zn(QZOH)₂] | Pale Yellow | 67 | 9.8 | Diamagnetic | Octahedral |

Nucleophilic Substitution Reactions with 2,3-Dichloroquinoxaline (Contextual)

2,3-Dichloroquinoxaline is a versatile and commercially available starting material for the synthesis of a wide array of quinoxaline derivatives. arabjchem.orgresearchgate.net The two chlorine atoms at the C2 and C3 positions are highly reactive towards nucleophilic substitution, making it an excellent electrophilic partner. arabjchem.orgsmolecule.com This reactivity allows for the introduction of various functional groups by reacting it with N-, O-, S-, P-, and C-nucleophiles. arabjchem.orgresearchgate.net

The reactions can often be controlled to achieve either mono- or di-substitution, depending on the reaction conditions and the nature of the nucleophile. arabjchem.org For instance, the reaction of 2,3-dichloroquinoxaline with amines can lead to the selective formation of 2-amino-3-chloroquinoxaline or 2,3-diaminoquinoxaline. arabjchem.org Similarly, reactions with phenols can yield 2-chloro-3-phenoxyquinoxaline (B2931360) derivatives. arabjchem.org The presence of an electron-withdrawing group on the quinoxaline ring can influence the reactivity of the chlorine atoms towards nucleophiles. The synthesis of this compound itself can be envisioned as starting from a related dichloroquinoxaline precursor, where one chlorine is substituted by a hydroxyl group and the other by a hydrazine moiety.

Modern Synthetic Techniques in Quinoxaline Chemistry

To enhance the efficiency and environmental friendliness of quinoxaline synthesis, modern techniques such as microwave-assisted synthesis are increasingly being employed.

Microwave-Assisted Synthesis in Enhancing Reaction Efficiency and Yield

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. e-journals.inscispace.com These advantages include dramatically reduced reaction times (from hours to minutes), higher yields, and often cleaner reactions with easier work-up procedures. e-journals.inresearchgate.net

Green Chemistry Approaches in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of green chemistry approaches for the synthesis of heterocyclic compounds, including this compound and its derivatives. ijirt.org These methodologies aim to reduce or eliminate the use and generation of hazardous substances by focusing on alternative solvents, energy sources, and catalytic systems. ijirt.orgresearchgate.net Traditional synthesis methods for quinoxalines often rely on harsh reaction conditions, toxic solvents, and produce significant waste, making the shift towards greener alternatives a critical area of research. ijirt.org

Key green chemistry strategies applied to the synthesis of quinoxaline derivatives, which are applicable to this compound, include the use of eco-friendly solvents like water and polyethylene (B3416737) glycol (PEG), the application of energy-efficient techniques such as microwave and ultrasound irradiation, and the development of reusable and non-toxic catalysts. researchgate.netripublication.com These approaches not only offer environmental benefits but also often lead to improved reaction times, higher yields, and simpler work-up procedures. nih.govias.ac.in

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green organic synthesis, significantly accelerating reaction rates and often improving product yields. ijirt.org This technique has been successfully applied to the synthesis of derivatives of this compound. For instance, the condensation reaction of 3-hydrazinoquinoxalin-2(1H)-one with various ketones can be performed efficiently under microwave irradiation. researchgate.net

In a comparative study, the synthesis of 2-quinoxalinone-3-hydrazone derivatives was carried out using both conventional heating and microwave-assisted methods. researchgate.net The microwave-assisted approach consistently demonstrated superior results, with significantly shorter reaction times and higher yields. For example, the reaction of 3-hydrazinoquinoxalin-2(1H)-one with ketones in dimethylformamide (DMF) under microwave irradiation at 400W was completed in as little as one minute. scialert.net

Similarly, the synthesis of 3-{2-[1-(6-substituted-2-oxo-2H-chromen-3-yl)ethylidene] hydrazinyl} quinoxalin-2(1H)-one derivatives was achieved through both conventional refluxing in DMF for 3 hours and a microwave-assisted method. scialert.net The microwave method drastically reduced the reaction time to just 1 minute and provided higher product yields. scialert.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of this compound Derivatives

| Derivative | Synthetic Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 3-{2-[1-(2-Oxo-2H-chromen-3-yl)ethylidene] hydrazinyl}quinoxalin-2(1H)-one | Conventional (Reflux in DMF) | 3 h | Not specified | scialert.net |

| Microwave (400W in DMF) | 1 min | 84.00 | ||

| General 2-quinoxalinone-3-hydrazone derivatives | Conventional Heating | Longer reaction time | Lower yields | researchgate.net |

| Microwave Irradiation | Shorter reaction time | Higher yields |

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis is another green technique that utilizes acoustic cavitation to enhance reaction rates and mass transfer. nih.gov This method offers advantages such as mild reaction conditions, shorter reaction times, and high product purity. rsc.org While specific studies focusing solely on the ultrasound-assisted synthesis of this compound are limited, the successful application of this technique to a wide range of quinoxaline derivatives suggests its potential applicability. tandfonline.com For instance, the oxidative cyclization of o-phenylenediamine and α-bromo ketones has been efficiently carried out under ultrasound irradiation in ethanol, an environmentally benign solvent. The development of ultrasound-assisted, copper-catalyzed synthesis of 3-alkynyl substituted 2-chloroquinoxaline (B48734) derivatives in PEG-400 further highlights the utility of this green approach. nih.gov

Green Solvents and Catalysts

The choice of solvent plays a crucial role in the environmental impact of a chemical process. nih.gov Research on quinoxaline synthesis has demonstrated the efficacy of green solvents like water, ethanol, and polyethylene glycol (PEG). ripublication.comnih.gov For example, the condensation of 1,2-diamines with 1,2-dicarbonyl compounds has been achieved in high yields in water without the need for a catalyst. researchgate.net Ethanol has also been identified as a suitable green solvent for the synthesis of quinoxalines at room temperature, catalyzed by a reusable nanostructured pyrophosphate. nih.gov

The use of PEG-400 as a green solvent has been shown to increase the rate of reaction and reduce reaction times in the synthesis of 2-amino quinoxaline derivatives without the need for a catalyst. ripublication.com Furthermore, the development of recyclable catalysts, such as sulfated polyborate, for solvent-free synthesis of quinoxalines presents an economically and ecologically beneficial approach. ias.ac.in These advancements in green solvents and catalysts for the broader quinoxaline family pave the way for more sustainable synthetic routes to this compound.

Mechanistic Investigations of Reactions Involving 3 Hydrazinoquinoxalin 2 Ol

Proposed Reaction Mechanisms for Derivatization

The most prevalent derivatization of 3-hydrazinoquinoxalin-2-ol involves its reaction with 1,3-dicarbonyl compounds or their equivalents to form pyrazole-fused quinoxalines. This transformation is generally understood to proceed via a cyclocondensation mechanism.

A widely accepted pathway for the formation of (pyrazol-1-yl)quinoxalin-2(1H)-ones begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) moiety onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This initial step forms a hydrazone intermediate. The reaction typically proceeds through the formation of this hydrazone, which is a key intermediate in the cyclocondensation process. researchgate.netrsc.org

In some instances, particularly with unsymmetrical diketones, the regioselectivity of the initial nucleophilic attack and the subsequent cyclization can be a point of interest. The electronic and steric properties of the substituents on the diketone can influence which carbonyl group is attacked first, thereby determining the final substitution pattern on the resulting pyrazole (B372694) ring. beilstein-journals.org For example, in reactions with β-ketoesters, the more electrophilic ketone carbonyl is typically attacked first by the hydrazine. researchgate.net

The reaction conditions, such as the solvent and the presence of a catalyst, can significantly influence the reaction rate and yield. Acidic conditions, often employing acetic acid, are commonly used to facilitate both the initial condensation and the subsequent dehydration step. rsc.org

A schematic representation of the proposed cyclocondensation mechanism is presented below:

Scheme 1: Proposed Cyclocondensation Mechanism

Image is a placeholder representation of the reaction mechanism.

Image is a placeholder representation of the reaction mechanism.Radical Pathway Involvement in Quinoxaline (B1680401) Functionalization

While the derivatization of this compound through cyclocondensation is predominantly ionic in nature, the broader field of quinoxalin-2-one functionalization has seen a surge in methodologies involving radical pathways. researchgate.netsioc-journal.cn These reactions typically target the C3-position of the quinoxalin-2-one core and often proceed via multi-component tandem reactions. mdpi.com

The generation of radical intermediates can be achieved through various means, including the use of oxidants like potassium persulfate (K₂S₂O₈) or via photoredox catalysis. researchgate.netmdpi.com In these processes, a radical species is generated in situ and subsequently adds to the electron-deficient C3-position of the quinoxalin-2-one ring. While direct studies on radical-mediated derivatization of the hydrazine moiety of this compound are not extensively reported, the susceptibility of the quinoxalinone core to radical attack suggests potential avenues for novel functionalizations.

For instance, visible-light-induced reactions have been developed for the C3-alkylation and arylation of quinoxalin-2(1H)-ones. rsc.org These reactions often proceed through the formation of an acidic aminyl radical, which can be deprotonated to a radical anion that participates in the radical chain process. mdpi.com It is conceivable that under specific conditions, radical species could interact with the hydrazine group or the quinoxaline ring of this compound, leading to new, currently unexplored, derivatives. The involvement of free radicals in these types of reactions is often confirmed through control experiments, such as the addition of radical scavengers like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), which quench the reaction. rsc.org

Role of Specific Reagents and Catalysts in Reaction Mechanisms

The choice of reagents and catalysts plays a pivotal role in directing the course and efficiency of reactions involving this compound.

In the classical cyclocondensation reactions to form pyrazoles, acetic acid is a commonly employed reagent. rsc.org It serves a dual purpose: as a solvent and as an acid catalyst. The acidic environment protonates the carbonyl oxygen of the diketone, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine. Furthermore, it aids in the final dehydration step of the cyclization process, promoting the formation of the aromatic pyrazole ring.

The nature of the dicarbonyl compound is also critical. The reaction of this compound with β-ketoesters or 1,3-diketones leads to the formation of pyrazolyl-quinoxalinone derivatives. researchgate.net The reaction with 2-hydroxyimino-1,3-diketones has also been reported to yield nitroso-substituted pyrazolylquinoxalines, proceeding through a hydrazone intermediate. researchgate.netrsc.org

In the broader context of quinoxaline chemistry, various catalysts are employed to achieve specific functionalizations. For radical reactions, initiators like AIBN (Azobisisobutyronitrile) or oxidizing agents such as potassium persulfate (K₂S₂O₈) are used to generate the initial radical species. researchgate.netlibretexts.org Photocatalysts, including both metal-based complexes (e.g., Iridium complexes) and organic dyes (e.g., 4CzIPN), are instrumental in visible-light-mediated functionalizations of the quinoxalin-2-one core. rsc.orgresearchgate.net These catalysts absorb light and initiate single-electron transfer (SET) processes to generate the required radical intermediates. researchgate.net

The table below summarizes the role of various reagents and catalysts in reactions pertinent to the this compound scaffold.

| Reagent/Catalyst | Role in Reaction Mechanism | Reaction Type |

| Acetic Acid | Acid catalyst, solvent | Cyclocondensation |

| 1,3-Diketones/β-Ketoesters | Electrophilic substrate | Cyclocondensation |

| Potassium Persulfate (K₂S₂O₈) | Oxidant, radical initiator | Radical Functionalization |

| Photocatalysts (e.g., 4CzIPN, Ir(ppy)₃) | Light absorption, initiates SET | Photoredox Catalysis |

| TEMPO | Radical scavenger | Mechanistic Probe |

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry has emerged as a powerful tool for investigating reaction mechanisms at a molecular level, providing insights that are often difficult to obtain through experimental means alone. soton.ac.uk

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a quantum chemical method widely used to study the electronic structure and reactivity of molecules. beilstein-journals.orgeurjchem.com Although specific DFT studies focusing exclusively on the derivatization of this compound are not abundant in the searched literature, numerous studies on analogous systems, such as the formation of pyrazoles and the functionalization of quinoxalines, provide a strong basis for understanding these reactions.

DFT calculations can be employed to model the entire reaction pathway of, for example, the cyclocondensation of this compound with a 1,3-diketone. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for the identification of the most favorable reaction pathway. For instance, in the synthesis of pyrazole derivatives, DFT studies have been used to rationalize the regioselectivity observed in the reaction of unsymmetrical hydrazines with diketones. beilstein-journals.org The calculations can pinpoint which nitrogen atom of the hydrazine is more nucleophilic and which carbonyl carbon of the diketone is more electrophilic, thus predicting the initial bond formation. mdpi.com

Furthermore, DFT can be used to investigate the feasibility of proposed radical pathways. By calculating the bond dissociation energies and the stability of potential radical intermediates, the likelihood of a radical mechanism can be assessed. DFT calculations have been instrumental in supporting radical pathways in the C-H functionalization of quinoxalin-2(1H)-ones. researchgate.net

Analysis of Transition States and Energy Barriers

A key aspect of computational reaction mechanism studies is the location and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.

For example, a computational study on a silyl-Prins cyclization reaction showed a very low energy barrier for the transition state, calculated at 2.7 kcal/mol, indicating a facile process. mdpi.com Similarly, DFT studies on cycloaddition reactions can compare the energy barriers of different possible pathways (e.g., stepwise vs. concerted) to determine the operative mechanism. nih.gov By analyzing the geometry of the transition state, one can understand the stereochemical outcome of a reaction.

The application of these computational methods to the reactions of this compound would provide a deeper, quantitative understanding of its reactivity, complementing experimental findings and guiding the synthesis of new derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 3-Hydrazinoquinoxalin-2-ol, distinct signals corresponding to different types of protons are observed. The spectrum, typically recorded in a solvent like DMSO-d₆, reveals key structural features. A broad singlet observed at approximately 12.4 ppm is attributed to the acidic proton of the hydroxyl group (or the N-H proton in the quinoxalin-2-one tautomer). Another singlet around 8.95 ppm corresponds to the protons of the hydrazinyl (NH) group. The aromatic protons on the quinoxaline (B1680401) ring system appear as a multiplet in the region of 7.21–7.69 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information by mapping the carbon framework of the molecule. The signal for the carbonyl carbon (C=O) in the quinoxalin-2-one tautomer is typically found at a chemical shift of about 158.4 ppm. The carbons involved in the C=N bond of the quinoxaline ring resonate in the range of 149.2–144.4 ppm.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Spectroscopy | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|

| ¹H NMR (DMSO-d₆) | 12.4 (s, 1H) | NHCO (tautomeric hydroxyl proton) |

| 8.95 (s, 1H) | Hydrazinyl NH | |

| 7.21–7.69 (m, 4H) | Aromatic protons | |

| ¹³C NMR (DMSO-d₆) | 158.4 | C=O (quinoxalin-2-one) |

| 149.2–144.4 | C=N (quinoxaline ring) |

Data sourced from experiments conducted in DMSO-d₆ at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups present in this compound by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of specific bonds.

The IR spectrum, often recorded using a KBr pellet, displays characteristic absorption bands. A prominent band around 3445 cm⁻¹ is indicative of the N-H stretching vibration of the hydrazinyl group. The strong absorption at 1681 cm⁻¹ is assigned to the C=O stretching vibration, confirming the presence of the quinoxalin-2-one tautomer. Another significant peak at 1639 cm⁻¹ corresponds to the C=N stretching of the quinoxaline ring system.

Table 2: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3445 | N-H stretching | Hydrazinyl group |

| 1681 | C=O stretching | Quinoxalin-2-one |

| 1639 | C=N stretching | Quinoxaline ring |

Data obtained from KBr pellet method.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. chemguide.co.uk When this compound is subjected to mass spectrometry, it is ionized to form a molecular ion (M⁺). chemguide.co.uk The mass-to-charge ratio (m/z) of this molecular ion confirms the molecular weight of the compound.

For this compound, the molecular ion peak [M]⁺ is observed at an m/z of 176.07, which corresponds to its calculated molecular weight for the formula C₈H₈N₄O. The fragmentation pattern provides further structural evidence. Common fragmentation pathways include the loss of an amino group (NH₂), resulting in a fragment ion at m/z 160, and the subsequent loss of a carbonyl group (CO), leading to a fragment at m/z 134.

Table 3: Mass Spectrometry Data for this compound

| m/z | Assignment |

|---|---|

| 176.07 | Molecular ion [M]⁺ |

| 160 | [M - NH₂]⁺ |

| 134 | [M - NH₂ - CO]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes electronic transitions between different energy levels. libretexts.org This technique is particularly useful for studying molecules with conjugated π systems and non-bonding electrons. libretexts.org

The UV-Vis spectrum of this compound exhibits distinct absorption maxima (λₘₐₓ) that are characteristic of its electronic structure. An absorption band at approximately 285 nm is attributed to π → π* transitions within the aromatic system of the quinoxaline ring. libretexts.org A second absorption maximum around 320 nm is assigned to n → π* transitions, likely originating from the non-bonding electrons of the hydrazinyl group. libretexts.org

Table 4: UV-Vis Spectroscopic Data for this compound

| λₘₐₓ (nm) | Type of Electronic Transition | Associated Structural Feature |

|---|---|---|

| 285 | π → π* | Aromatic system |

| 320 | n → π* | Hydrazinyl group |

X-ray Crystallography for Solid-State Structure Determination (Contextual)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique involves diffracting a beam of X-rays off a single crystal of the compound. wikipedia.org The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high accuracy. nih.gov

Pharmacological and Biological Activity Profiling of 3 Hydrazinoquinoxalin 2 Ol and Its Derivatives

Antimicrobial Activities

Quinoxaline (B1680401) derivatives are recognized for their diverse biological applications, including significant antimicrobial properties. arcjournals.orgresearchgate.net The core structure of these compounds provides a versatile scaffold for chemical modifications, leading to the development of derivatives with enhanced potency and a wider spectrum of activity against microbial pathogens.

Antibacterial Efficacy

The antibacterial potential of 3-hydrazinoquinoxalin-2-ol and its derivatives has been demonstrated against a range of both Gram-positive and Gram-negative bacteria.

Derivatives of this compound have shown considerable efficacy against Gram-positive bacteria, including challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov In one study, various synthesized derivatives exhibited notable activity against Staphylococcus aureus. arcjournals.org For instance, 3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2(1H)-one showed a comparable effect to streptomycin, while 3-(5-oxo-3-phenyl-4,5-di-hydropyrazol-1-yl)quinoxalin-2(1H)-one was found to be highly active with a minimum inhibitory concentration (MIC) value of 7.8 µg/ml against several Gram-positive strains. researchgate.net However, these compounds were inactive against Corynebacterium pyogenes and Bacillus polymyxa. researchgate.net

The inherent resistance of MRSA to conventional antibiotics, such as β-lactams, is a major clinical concern. nih.govnih.gov Research has explored the standalone activity of 3-hydrazinoquinoxaline-2-thiol (B1673409) against MRSA, revealing MICs ranging from 8 to 64 µg/mL for various clinical isolates. nih.govnih.govresearchgate.net

Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-(5-oxo-3-phenyl-4,5-di-hydropyrazol-1-yl)quinoxalin-2(1H)-one | Various Gram-positive strains | 7.8 | researchgate.net |

| 3-hydrazinoquinoxaline-2-thiol | MRSA (22 clinical strains) | 8 - 64 | nih.govnih.govresearchgate.net |

| Vancomycin (B549263) (in combination with 3HL) | MRSA (23 clinical isolates) | 0.06 - 1 | bjbms.org |

The effectiveness of this compound derivatives against Gram-negative bacteria appears to be more varied. While some studies have reported a lack of activity against Escherichia coli for certain synthesized compounds arcjournals.org, others have noted remarkable activity for specific derivatives. For example, 2-quinoxalinylhydrazono-2-pentanones (compounds 5a and 5b) demonstrated significant effects against Eschenchia coli. mdpi.com This variability highlights the importance of the specific chemical substitutions on the quinoxaline core in determining the spectrum of antibacterial action. scienceopen.com The outer membrane of Gram-negative bacteria often presents a formidable barrier to many antimicrobial agents, potentially explaining the observed differences in efficacy. scienceopen.com

A promising strategy to combat antibiotic resistance is the use of combination therapy. nih.govnih.govresearchgate.net Studies have demonstrated a significant synergistic effect when 3-hydrazinoquinoxaline-2-thiol is combined with penicillin against MRSA. nih.govnih.govresearchgate.net While penicillin alone is largely ineffective against MRSA, its combination with the quinoxaline derivative led to a substantial reduction in the MIC of penicillin, in some cases by up to 64-fold. nih.govnih.govresearchgate.net This synergistic interaction was consistently observed across numerous clinical MRSA strains. researchgate.net For example, the MIC of penicillin was reduced from 512 μg/mL to 32 μg/mL when used in conjunction with 3-hydrazinoquinoxaline-2-thiol. nih.gov Similarly, a synergistic interaction was observed between 3-hydrazinoquinoxaline-2-thiol (3HL) and vancomycin against 23 clinical MRSA isolates, with fractional inhibitory concentration index (FICI) values indicating a strong synergistic effect. bjbms.org

Table 2: Synergistic Activity of 3-Hydrazinoquinoxaline-2-thiol with Antibiotics against MRSA

| Combination | MRSA Strains | Fold Reduction in Penicillin MIC | FICI | Reference |

|---|---|---|---|---|

| 3-hydrazinoquinoxaline-2-thiol + Penicillin | 22 clinical isolates | Up to 64-fold | < 0.5 | nih.govnih.govresearchgate.net |

| 3-hydrazinoquinoxaline-2-thiol (3HL) + Vancomycin | 23 clinical isolates | - | 0.236 - 0.5 | bjbms.org |

The precise mechanisms underlying the antibacterial activity of this compound and its derivatives are still under investigation. However, several potential modes of action have been proposed. One suggested mechanism involves the inhibition of DNA synthesis. mdpi.com Quinoxaline 1,4-di-N-oxides, a related class of compounds, are known to be bioreductive and can be enzymatically reduced by bacteria to products that interact with and damage bacterial DNA. nih.gov This can lead to mutations and strand breaks in the bacterial chromosome. nih.gov Another proposed mechanism involves the generation of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components. bjbms.orgnih.gov In silico docking studies have also suggested that these compounds may interact with and inhibit essential bacterial enzymes like penicillin-binding protein 2a (PBP2a), which is crucial for cell wall synthesis in MRSA. bjbms.org

Synergy with Existing Antibiotics (e.g., Penicillin against MRSA)

Antifungal Efficacy (e.g., Candida species, Aspergillus species)

In addition to their antibacterial properties, this compound and its derivatives have demonstrated significant antifungal activity against a variety of pathogenic fungi.

Quinoxaline derivatives have shown a broad spectrum of antifungal effects. dovepress.comresearchgate.net Studies have evaluated the efficacy of 3-hydrazinoquinoxaline-2-thiol against various Candida species, including Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov In some cases, this compound was found to be more effective than the conventional antifungal drug Amphotericin B against clinical isolates of C. albicans. nih.gov Furthermore, some 2-quinoxalinone-3-hydrazone derivatives have shown potent activity against both Candida albicans and Aspergillus niger. researchgate.net

The combination of 3-hydrazinoquinoxaline-2-thiol with thymoquinone (B1682898) has also been investigated, revealing a synergistic effect against various Candida strains, with up to a 64-fold reduction in MICs. dovepress.comresearchgate.net This suggests that, similar to its antibacterial applications, combination therapy could be a valuable approach for treating fungal infections.

Table 3: Antifungal Activity of this compound and its Derivatives

| Compound/Derivative | Fungal Species | Activity | Reference |

|---|---|---|---|

| 3-hydrazinoquinoxaline-2-thiol | Candida albicans, Candida glabrata, Candida parapsilosis | More effective than Amphotericin B against some isolates | nih.gov |

| 2-quinoxalinone-3-hydrazone derivatives | Candida albicans, Aspergillus niger | Potent activity | researchgate.net |

| 3-hydrazinoquinoxaline-2-thiol + Thymoquinone | Various Candida strains | Synergistic effect, up to 64-fold MIC reduction | dovepress.comresearchgate.net |

Activity Against Specific Fungal Strains

The antifungal properties of quinoxaline derivatives have been a subject of significant research. A notable derivative, 3-hydrazinoquinoxaline-2-thiol, has demonstrated considerable efficacy against various Candida species, which are primary causative agents of candidiasis, an invasive fungal disease prevalent in developed countries. nih.govnih.gov In vitro studies using the broth microdilution method have been conducted to determine the Minimum Inhibitory Concentration (MIC) of this compound against numerous clinical fungal isolates. nih.gov

The research revealed that 3-hydrazinoquinoxaline-2-thiol was often more effective than the conventional antifungal drug Amphotericin B against the majority of clinical Candida albicans isolates. nih.gov Its efficacy was also notably high against isolates of Candida glabrata and Candida parapsilosis. nih.gov While its effectiveness against Candida tropicalis isolates was found to be variable, the compound also showed positive results against Pichia kudriavzevii and Clavispora lusitaniae. nih.gov The broad-spectrum antifungal activity of quinoxaline derivatives is believed to stem from their ability to inhibit DNA synthesis and generate reactive oxygen species (ROS), which disrupts essential cellular functions in microbes, leading to cell death. nih.gov

Table 1: In Vitro Antifungal Activity of 3-hydrazinoquinoxaline-2-thiol

| Fungal Strain | Observed Efficacy | Reference |

|---|---|---|

| Candida albicans (most clinical isolates) | Higher efficacy than Amphotericin B | nih.gov |

| Candida glabrata | High efficacy | nih.gov |

| Candida parapsilosis | High efficacy | nih.gov |

| Candida tropicalis | Variable efficacy | nih.gov |

| Pichia kudriavzevii (Candida krusei) | Effective | nih.govnih.gov |

| Clavispora lusitaniae (Candida lusitaniae) | Effective | nih.gov |

Synergistic Effects with Natural Products (e.g., Thymoquinone)

A promising strategy to combat antimicrobial resistance is the use of combination therapies. nih.gov Research has explored the synergistic potential of combining 3-hydrazinoquinoxaline-2-thiol with thymoquinone, a bioactive compound from Nigella sativa seeds known for its antimicrobial properties. nih.govdovepress.com This combination was tested against a variety of clinical Candida strains, including Candida albicans, Candida parapsilosis, Candida tropicalis, Candida krusei, and Candida glabrata. nih.govdovepress.com

The results demonstrated a potent synergistic effect. nih.gov The Minimum Inhibitory Concentrations (MICs) of both compounds were significantly reduced when used in combination, with decreases of up to 64-fold observed. nih.govresearchgate.netresearchgate.net The synergistic interaction was confirmed by a Fractional Inhibitory Concentration Index (FICI) below 0.5, indicating a stronger antimicrobial action compared to the individual application of each compound. nih.govresearchgate.net This enhanced effect suggests that combining 3-hydrazinoquinoxaline-2-thiol and thymoquinone could be a viable strategy to improve efficacy against drug-resistant Candida isolates. nih.govdovepress.com

Table 2: Synergistic Antifungal Activity with Thymoquinone

| Parameter | Finding | Reference |

|---|---|---|

| Combined Compounds | 3-hydrazinoquinoxaline-2-thiol and Thymoquinone | nih.gov |

| Target Organisms | 22 clinical strains including C. albicans, C. parapsilosis, C. glabrata, C. krusei, C. tropicalis | nih.govdovepress.com |

| MIC Reduction | Up to a 64-fold decrease in MICs | nih.govresearchgate.netresearchgate.net |

| Fractional Inhibitory Concentration Index (FICI) | Consistently below 0.5 | nih.govresearchgate.net |

| Conclusion | Strong synergistic effect against various Candida species | nih.gov |

Anticancer and Antitumor Potential

The quinoxaline scaffold is recognized as a significant platform in medicinal chemistry for the development of new chemotherapeutic agents. mdpi.comsemanticscholar.org Derivatives of quinoxaline have demonstrated a wide array of biological activities, including notable antitumor effects. tandfonline.comnih.gov These compounds have been shown to act through various mechanisms, making them promising candidates for cancer therapy. mdpi.comsemanticscholar.org

Efficacy Against Specific Cancer Cell Lines (e.g., Skin Tumors, Breast Cancer)

Quinoxaline derivatives have been synthesized and evaluated for their cytotoxic activity against numerous human cancer cell lines. mdpi.com Studies have demonstrated their efficacy against breast cancer, colon carcinoma, and liver cancer cells. mdpi.comsemanticscholar.org For instance, certain novel quinoxaline derivatives exhibited promising activity against the MCF-7 (human breast adenocarcinoma), HCT116 (human colon carcinoma), and HepG2 (liver hepatocellular carcinoma) cell lines. mdpi.comsemanticscholar.org Another study highlighted the potent anti-proliferative effects and high selectivity of specific quinoxaline compounds against PC-3 prostate cancer cells. tandfonline.comnih.gov Furthermore, derivatives have been developed that show significant potency against the BRCA-1-mutated breast cancer cell line, MDA-MB-436. mdpi.comresearchgate.net

Table 3: Cytotoxic Activity of Quinoxaline Derivatives Against Cancer Cell Lines

| Compound/Derivative Series | Cancer Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| Compound 5 (a quinoxaline-based derivative) | MDA-MB-436 | Breast (BRCA-1 mutated) | 2.57 | mdpi.comresearchgate.net |

| Compound IV (a quinoxaline-based derivative) | PC-3 | Prostate | 2.11 | tandfonline.comnih.gov |

| Compound III (a quinoxaline-based derivative) | PC-3 | Prostate | 4.11 | tandfonline.comnih.gov |

| Compound VIIIc (a quinoxaline derivative) | HCT116 | Colon | 2.5 | mdpi.com |

| Olaparib (Reference Drug) | MDA-MB-436 | Breast (BRCA-1 mutated) | 8.90 | mdpi.comresearchgate.net |

PARP-1 Inhibitory Activity of Quinoxaline Derivatives

A key mechanism contributing to the anticancer potential of quinoxaline derivatives is the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1). mdpi.comresearchgate.net PARP-1 is a crucial enzyme in DNA repair, and its inhibition can lead to the selective death of cancer cells with existing DNA repair defects, such as those with BRCA1 or BRCA2 mutations—a concept known as "synthetic lethality". mdpi.commdpi.com Researchers have designed and synthesized novel quinoxaline-based derivatives as potent PARP-1 inhibitors. mdpi.comresearchgate.net Certain compounds have demonstrated exceptional inhibitory activity, with IC₅₀ values in the nanomolar range, even surpassing the potency of the standard drug Olaparib. mdpi.comresearchgate.net For example, compound 8a, a quinoxaline derivative, showed an IC₅₀ value of 2.31 nM against PARP-1, compared to 4.40 nM for Olaparib. mdpi.comresearchgate.net This potent inhibition of PARP-1 makes these quinoxaline derivatives promising leads for developing new targeted anticancer agents. mdpi.comnih.gov

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which quinoxaline derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. mdpi.comtandfonline.com Flow cytometry analysis has shown that certain quinoxaline compounds can disrupt the normal cell cycle progression. mdpi.com For example, some derivatives cause cells to accumulate in the G2/M phase, while others arrest the cell cycle at the S phase. mdpi.comtandfonline.comresearchgate.net This cell cycle arrest is often a precursor to apoptosis. mdpi.com The induction of apoptosis is further confirmed by the upregulation of pro-apoptotic proteins, such as p53, caspase-3, and caspase-8, and the downregulation of anti-apoptotic proteins like Bcl-2, following treatment with these compounds. tandfonline.comnih.gov

Autophagy Modulation

In addition to apoptosis, quinoxaline derivatives can also influence autophagy, a cellular process of self-degradation that can either promote cell survival or lead to cell death. mdpi.comub.edu The role of autophagy in cancer is complex, and its modulation presents a therapeutic opportunity. researchgate.net Studies have shown that certain quinoxaline derivatives can induce an increase in the autophagic process in cancer cells. mdpi.comresearchgate.net In other cases, quinoxaline-containing peptides have been found to promote the formation of acidic compartments where they accumulate, ultimately blocking the progression of autophagy. ub.edu This blockage, coupled with the disruption of mitochondrial function, forces the cancer cells to undergo apoptosis. ub.edu This demonstrates that the modulation of autophagy is another significant mechanism through which quinoxaline derivatives can exert their cytotoxic effects on cancer cells. ub.eduresearchgate.net

Anti-Inflammatory Effects

Quinoxaline derivatives have demonstrated notable anti-inflammatory properties through various mechanisms. nih.gov Studies have shown their ability to inhibit key inflammatory modulators such as cyclooxygenase (COX), cytokines, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov

Certain quinoxaline derivatives have been shown to reduce leukocyte migration and decrease the levels of pro-inflammatory cytokines like interleukin (IL)-1β and tumor necrosis factor (TNF)-α. scielo.br For instance, the quinoxaline derivatives DEQX and OAQX were found to impede leukocyte migration and lower IL-1β and TNF-α levels. scielo.br Another study reported that some novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives exhibited significant in vivo anti-inflammatory effects, with one compound showing an effect (41% inhibition) comparable to the standard drug indomethacin (B1671933) (47% inhibition). unav.edu This particular compound was also a potent inhibitor of soybean lipoxygenase, an enzyme involved in the generation of pro-inflammatory leukotrienes. unav.edu

Furthermore, research into sulfonamido quinoxaline derivatives revealed anti-inflammatory activity in a carrageenan-induced rat paw edema model, with percent inhibition ranging from 2.25% to 22.95%. ijpras.com Some quinoxaline derivatives have also been investigated as dual inhibitors of EGFR and COX-2, showing potential as anti-inflammatory agents. rsc.org The anti-inflammatory properties of quinoxalines are often attributed to their ability to inhibit the expression of various inflammatory mediators. nih.gov

Wound Healing Applications (Focus on 3-Hydrazinylquinoxaline-2-thiol and its relevance)

The compound 3-hydrazinylquinoxaline-2-thiol has shown significant potential in the treatment of diabetic wounds. researchgate.netnih.govetalon95.hu Impaired wound healing in diabetic individuals is a major health concern, and this quinoxaline derivative offers a promising therapeutic avenue. researchgate.netnih.gov

To facilitate topical application and enhance its efficacy, 3-hydrazinylquinoxaline-2-thiol has been formulated into a hydrogel. researchgate.netnih.govresearchgate.net Specifically, a 0.2% hydrogel of the compound has been tested in studies on diabetic rats. researchgate.net This formulation allows for direct application to the wound site, promoting a moist wound environment conducive to healing. researchgate.net The hydrogel was prepared using hydroxypropyl methylcellulose (B11928114) (HPMC), a common gelling agent in pharmaceutical preparations. researchgate.net

The wound healing efficacy of 3-hydrazinylquinoxaline-2-thiol hydrogel in diabetic models is attributed to its multifaceted mechanism of action. researchgate.netnih.gov

Accelerated Wound Closure: Topical application of the hydrogel significantly accelerated wound closure in diabetic rats compared to control groups. researchgate.netnih.govresearchgate.net

Modulation of Inflammation: The treatment led to a marked inhibition of the inflammatory response by reducing the levels of key inflammatory markers, including interleukin (IL)-1β, IL-6, tumor necrosis factor (TNF)-α, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). researchgate.netnih.govresearchgate.net

Enhanced Tissue Regeneration: Histological analysis of wounds treated with the hydrogel revealed enhanced re-epithelialization and increased collagen deposition. researchgate.netnih.gov Specifically, there was a marked improvement in collagen-1 levels, a crucial component of the extracellular matrix that provides tensile strength to the healing tissue. researchgate.netnih.govmdpi.com

Promotion of Growth Factors: The treatment was associated with a significant improvement in the levels of transforming growth factor-beta (TGF-β1), a key growth factor involved in all phases of wound healing, including fibroblast proliferation and collagen synthesis. researchgate.netnih.gov

Antioxidant Effects: The hydrogel treatment also led to a substantial increase in the levels of antioxidant markers such as superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and catalase (CAT) in the skin tissue of diabetic rats, suggesting a role in combating oxidative stress which is often elevated in diabetic wounds. semanticscholar.org

Hydrogel Formulations for Topical Application

Enzyme Inhibition Studies (Contextual for quinoxaline derivatives)

Quinoxaline derivatives have been extensively studied for their ability to inhibit various enzymes, highlighting their potential as therapeutic agents for a range of diseases.

Several studies have demonstrated the potential of quinoxaline derivatives as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. nih.govnih.govtandfonline.com Inhibition of these enzymes is a key strategy in managing blood glucose levels in diabetic patients. tandfonline.com

Novel molecular hybrids of EGCG and quinoxaline have shown superior inhibition of α-glucosidase and effective inhibition of α-amylase. nih.gov One potent compound from this series, 15c, exhibited an IC₅₀ value of 0.50 μM against α-glucosidase, significantly lower than the standard drug acarbose (B1664774) (IC₅₀ of 190 μM). nih.gov Another study on 2-aryl quinoxaline derivatives identified a compound (compound 14) with potent inhibitory activity against both α-amylase (IC₅₀ = 294.35 nM) and α-glucosidase (IC₅₀ = 198.21 nM). nih.gov Furthermore, new phenylisoxazole quinoxalin-2-amine (B120755) hybrids have also been synthesized and shown to have outstanding potential as α-amylase and α-glucosidase inhibitors. rsc.org

Quinoxaline derivatives have emerged as promising inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that regulate the levels of the neurotransmitter acetylcholine. nih.govmdpi.com Inhibition of these cholinesterases is a primary therapeutic strategy for Alzheimer's disease. nih.gov

A series of quinoxaline derivatives were found to be selective inhibitors of BChE, with some compounds showing IC₅₀ values comparable to the standard drug galantamine. nih.govresearchgate.net Another study reported the synthesis of twelve quinoxaline derivatives with potent inhibitory activity against AChE (IC₅₀ values ranging from 0.077 to 50.080 µM) and some also showing potent BChE inhibitory activity (IC₅₀ values from 14.91 to 60.95 µM). mdpi.comresearchgate.net Research on 2-aryl quinoxaline derivatives also identified a compound (compound 14) with superior inhibitory potential against both AChE (IC₅₀ = 17.04 nM) and BChE (IC₅₀ = 21.46 nM) compared to standard inhibitors. nih.gov

Computational and in Silico Studies for Drug Discovery and Mechanistic Insights

Molecular Docking Studies for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used to understand the interaction between a ligand, such as a derivative of 3-Hydrazinoquinoxalin-2-ol, and a protein target at the atomic level.

Research on various quinoxaline (B1680401) derivatives has demonstrated the utility of molecular docking in identifying potential therapeutic targets. For instance, docking studies have been instrumental in evaluating quinoxaline derivatives as inhibitors of enzymes like p38α mitogen-activated protein (MAP) kinase, which is implicated in inflammatory processes. nih.gov In these studies, the binding modes and energies calculated from docking simulations often correlate well with experimentally determined inhibitory activities (IC50 values). nih.govnih.gov

For example, in a study on new quinoxaline derivatives as potential anticancer agents, molecular docking was used to investigate their binding to the epidermal growth factor receptor (EGFR). nih.gov The results indicated that the most potent compounds formed strong interactions with the EGFR protein, and the calculated binding energies were in good agreement with the experimental IC50 values. nih.govnih.gov Similarly, docking studies have been applied to explore the potential of quinoxaline derivatives as inhibitors of other important enzymes, such as acetylcholinesterase and trypanothione (B104310) reductase. researchgate.netmdpi.com These computational analyses help to elucidate the key structural features required for potent biological activity and guide the design of more effective analogs. nih.gov

Pharmacokinetic Parameter Predictions (ADME)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success in clinical trials. schrodinger.com In silico tools are now routinely used to predict these pharmacokinetic parameters at an early stage of drug discovery, helping to filter out compounds with undesirable profiles. researchgate.netscbdd.com

For quinoxaline derivatives, including those based on the this compound scaffold, various computational models are employed to predict their ADME properties. scbdd.combohrium.com These predictions encompass a wide range of pharmaceutically relevant characteristics, such as:

Absorption: Prediction of oral bioavailability and permeability through biological barriers like the Caco-2 cell line model. schrodinger.com

Distribution: Estimation of properties like blood-brain barrier (BBB) permeation and binding to human serum albumin. researchgate.netschrodinger.com

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, such as CYP2D6, to anticipate potential drug-drug interactions. frontiersin.orgrfppl.co.in

Excretion: While less commonly predicted directly, parameters related to metabolism and distribution provide insights into the likely routes of elimination.

Several studies on quinoxaline derivatives have incorporated ADMET (ADME and toxicity) profiling. researchgate.netfrontiersin.org For instance, the ADMETlab 2.0 and other similar platforms can predict a comprehensive set of these properties, aiding in the selection of the most promising compounds for further development. scbdd.com These computational predictions are invaluable for optimizing the drug-like properties of lead compounds. schrodinger.comresearchgate.net

Toxicity Profile Prediction

Assessing the potential toxicity of a compound early in the drug discovery pipeline is crucial to avoid late-stage failures. nih.gov Computational toxicology models offer a rapid and cost-effective way to predict various toxicity endpoints. uni-saarland.demdpi.com

For this compound and its derivatives, in silico toxicity prediction can flag potential liabilities. bohrium.com Web-based tools like ProTox-II can predict a wide range of toxicity endpoints, including: nih.gov

Acute Toxicity: Predicting the lethal dose (LD50) in rodents.

Hepatotoxicity: Assessing the risk of drug-induced liver injury. nih.gov

Carcinogenicity and Mutagenicity: Predicting the potential to cause cancer or genetic mutations. nih.gov

Cytotoxicity: Evaluating the toxicity to cells, often using models based on cell lines like HepG2. nih.gov

These predictive models are built using extensive datasets of known toxic compounds and employ various computational approaches, including machine learning and fragment-based methods. nih.govmdpi.com The predictions are often accompanied by confidence scores to indicate the reliability of the forecast. nih.gov By integrating toxicity predictions into the design and selection process, researchers can prioritize compounds with a higher likelihood of having a favorable safety profile. bohrium.comeuropa.eu

HOMO-LUMO Analysis and Electronic Properties

The electronic properties of a molecule, such as the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are fundamental to its reactivity and stability. researchgate.net The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net

Density Functional Theory (DFT) calculations are commonly used to determine the HOMO and LUMO energies and other quantum chemical parameters. chalcogen.romdpi.com For quinoxaline derivatives, HOMO-LUMO analysis can help to understand their electronic structure and how it relates to their biological activity. researchgate.net

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. researchgate.net This information can be valuable in understanding the mechanism of action of a compound and its potential to interact with biological targets. The distribution of HOMO and LUMO densities across the molecule can also indicate the regions most likely to be involved in electron donation and acceptance, respectively, which is crucial for understanding intermolecular interactions. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Modeling